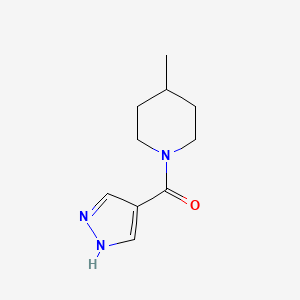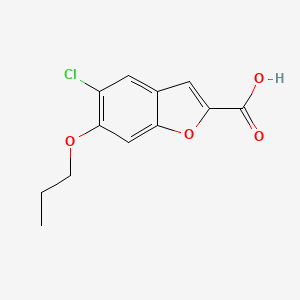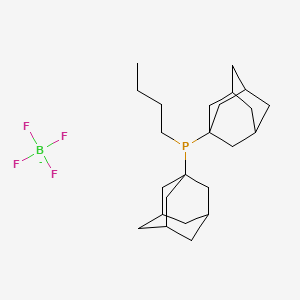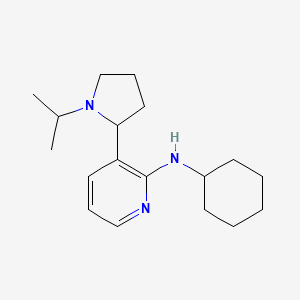
lead(2+);2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead(2+);2,2,2-trifluoroacetate is a chemical compound with the molecular formula Pb(CF3COO)2. It is a white crystalline powder that is soluble in water and organic solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lead(2+);2,2,2-trifluoroacetate can be synthesized by reacting lead(II) oxide or lead(II) carbonate with trifluoroacetic acid. The reaction typically occurs under reflux conditions, and the product is isolated by evaporation of the solvent .
Industrial Production Methods: In industrial settings, this compound is produced by the reaction of lead(II) acetate with trifluoroacetic acid. This method is preferred due to its scalability and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Lead(2+);2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lead(IV) compounds.
Reduction: It can be reduced to lead(0) or lead(II) compounds.
Substitution: It can undergo substitution reactions with other carboxylates or halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium trifluoroacetate and other carboxylates are employed.
Major Products Formed:
Oxidation: Lead(IV) trifluoroacetate.
Reduction: Lead(0) or lead(II) compounds.
Substitution: Various lead carboxylates and halides.
Applications De Recherche Scientifique
Lead(2+);2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is employed in the study of lead toxicity and its effects on biological systems.
Medicine: It is investigated for its potential use in radiotherapy and as a contrast agent in medical imaging.
Industry: It is used in the production of specialty chemicals and materials, including fluoride glasses.
Mécanisme D'action
The mechanism by which lead(2+);2,2,2-trifluoroacetate exerts its effects involves the interaction of lead ions with biological molecules. Lead ions can bind to proteins and enzymes, disrupting their normal function. This can lead to various toxic effects, including neurotoxicity and nephrotoxicity . The trifluoroacetate moiety can also influence the compound’s solubility and reactivity, enhancing its ability to interact with biological targets .
Comparaison Avec Des Composés Similaires
Copper(II) trifluoroacetate: Similar in structure but contains copper instead of lead.
Trifluoroacetic acid: The parent acid of the trifluoroacetate anion.
Uniqueness: Lead(2+);2,2,2-trifluoroacetate is unique due to the presence of lead ions, which impart distinct chemical and biological properties. Unlike copper(II) trifluoroacetate, this compound has a higher toxicity profile and different reactivity patterns .
Propriétés
Formule moléculaire |
C2F3O2Pb+ |
|---|---|
Poids moléculaire |
320 g/mol |
Nom IUPAC |
lead(2+);2,2,2-trifluoroacetate |
InChI |
InChI=1S/C2HF3O2.Pb/c3-2(4,5)1(6)7;/h(H,6,7);/q;+2/p-1 |
Clé InChI |
IAMZINLUBLVRRJ-UHFFFAOYSA-M |
SMILES canonique |
C(=O)(C(F)(F)F)[O-].[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 4-(4-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B11814625.png)







![[(2S,3S,4R,5S)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B11814674.png)


